Ethyl 7-methyl-5-oxooct-6-enoate
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Overview
Description
Ethyl 7-methyl-5-oxooct-6-enoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This compound has a unique structure that includes a double bond and a ketone group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-methyl-5-oxooct-6-enoate can be synthesized through several methods. One common approach is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the starting materials could include 7-methyl-5-oxooct-6-enoic acid and ethanol .
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-5-oxooct-6-enoate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Potassium permanganate or osmium tetroxide.
Major Products Formed
Hydrolysis: 7-methyl-5-oxooct-6-enoic acid and ethanol.
Reduction: 7-methyl-5-hydroxyoct-6-enoate.
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Scientific Research Applications
Ethyl 7-methyl-5-oxooct-6-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-methyl-5-oxooct-6-enoate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The double bond and ketone group also play roles in its reactivity and interactions with enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 7-methyl-5-oxooct-6-enoate is unique due to its combination of a double bond, ketone group, and ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
116214-60-9 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 7-methyl-5-oxooct-6-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-14-11(13)7-5-6-10(12)8-9(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
LHDQJYZNALUFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)C=C(C)C |
Origin of Product |
United States |
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